molecular formula C17H20F3NO5 B13833078 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13833078
M. Wt: 375.34 g/mol
InChI Key: WUXMQJOPRDIRCG-OLZOCXBDSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is to start with a pyrrolidine derivative, which is then functionalized with the tert-butoxycarbonyl group and the trifluoromethoxyphenyl group through a series of reactions. These reactions often require specific catalysts and conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethoxyphenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylic acid: shares similarities with other pyrrolidine derivatives that have different substituents on the pyrrolidine ring.

    Trifluoromethoxyphenyl derivatives: Compounds with the trifluoromethoxyphenyl group but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20F3NO5

Molecular Weight

375.34 g/mol

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H20F3NO5/c1-16(2,3)26-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)25-17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1

InChI Key

WUXMQJOPRDIRCG-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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